Pindolol-NBD

Übersicht

Beschreibung

Pindolol is a synthetic beta-adrenergic receptor blocking agent with intrinsic sympathomimetic activity . It is used in the management of hypertension and may be used alone or in combination with other antihypertensive agents . It works by relaxing blood vessels and slowing heart rate to improve blood flow and decrease blood pressure .

Synthesis Analysis

The synthesis of Pindolol imprinted polymer was developed based on a computational approach. A virtual library of 16 functional monomers was established to choose the functional monomer showing stronger interactions with Pindolol for the imprinted polymer synthesis . Among the three functional monomers selected, itaconic acid was found to be the best choice for the synthesis of Pindolol Molecularly Imprinted Polymers (MIPs) .Molecular Structure Analysis

A study of the Pindolol structure based on infrared spectroscopy and natural bond orbital (NBO) theory was conducted . FTIR spectra of the solid Pindolol were recorded at temperatures between 25 and -170 degrees C .Chemical Reactions Analysis

The electroanalytical detection of Pindolol was reported using reduced graphene oxide (RGO) modified glassy carbon electrodes . It was found that bare (unmodified) screen-printed graphite electrodes (SPEs) provide superior electrochemical signatures over that of RGO modified SPEs .Physical And Chemical Properties Analysis

Pindolol is a white to off-white, crystalline powder having a faint odor which is practically insoluble in water; slightly soluble in methanol; and very slightly soluble in chloroform .Wissenschaftliche Forschungsanwendungen

Psychiatry and Neurology

Depression Treatment : Pindolol shows potential in augmenting antidepressant regimens, possibly leading to faster-acting antidepressants (Olver et al., 2000). It might reduce the delay between treatment initiation and antidepressant response by blocking 5-HT(1A) autoreceptors in the dorsal raphe nuclei (Martínez et al., 2000). However, its effectiveness in accelerating antidepressant response does not necessarily increase the overall effectiveness in unresponsive patients (Artigas, Adell, & Celada, 2006).

Serotonin and Noradrenaline Modulation : At low doses, pindolol acts as an antagonist to somatodendritic 5-HT1A autoreceptors, and at higher doses, it decreases excitatory input from noradrenaline neurons to serotonin neurons (Haddjeri, Montigny, & Blier, 1999). However, sustained administration by itself isn't sufficient to enhance overall 5-HT neurotransmission (Haddjeri & Blier, 2000).

Bipolar Depression : Combined with total sleep deprivation, pindolol significantly improved the antidepressant effect and prevented short-term relapse in bipolar depression patients (Smeraldi et al., 1999).

Attention-Deficit Hyperactivity Disorder (ADHD) : Pindolol was modestly effective in treating ADHD, but safety concerns limited its use due to side effects (Buitelaar et al., 1996).

Cardiology

Neurocardiogenic Syncope : It's effective in preventing syncope recurrences in patients with recurrent neurocardiogenic syncope, even when conventional beta blockers have failed (Iskos et al., 1998).

Supraventricular Arrhythmias : Pindolol is a viable alternative to propranolol for patients with bronchospastic illness requiring beta-blockade control of arrhythmias (Frishman et al., 1979). It's also more valuable for treating ventricular arrhythmia in patients without heart disease, especially when induced by exercise (Podrid & Lown, 1982).

Ophthalmology

- Glaucoma : Topical pindolol lowered intraocular pressure but is not recommended for patients with heart failure (Smith et al., 1979).

Analytical Chemistry

- Assay Development : An enantioselective assay for pindolol in human plasma was developed, showing good accuracy and precision, and a differential pulse voltammetric procedure was created for its sensitive determination (Wang & Shen, 2006; Pereira et al., 2018)(https://consensus.app/papers/study-electrooxidation-enhanced-determination-βblocker-pereira/66937fcb102d53cdb192af4dc7762fe7/?utm_source=chatgpt).

Wirkmechanismus

Pindolol is a first-generation, non-selective beta blocker. On the receptor level, it is a competitive partial agonist . It possesses intrinsic sympathomimetic activity, meaning it has some degree of agonist effects in the absence of competing ligands . Pindolol was initially thought to act by preventing the inhibition of 5-HT release, elicited by SSRIs and other 5-HT-acting drugs, as a result of its ability to antagonize the action of 5-HT at midbrain raphe 5-HT(1A) autoreceptors that control the activity of ascending 5-HT-mediated pathways .

Safety and Hazards

Zukünftige Richtungen

Pindolol is indicated in the management of hypertension and in the prophylaxis of angina . It has a short duration of action as it is given twice daily, and a wide therapeutic window as doses can range from 10-60 mg/day . There is ongoing research into the use of Pindolol for the treatment of depressive disorders .

Eigenschaften

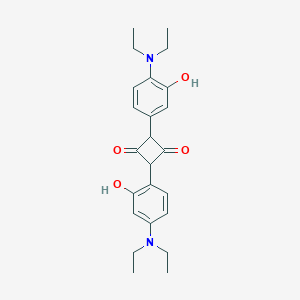

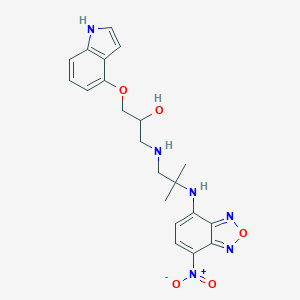

IUPAC Name |

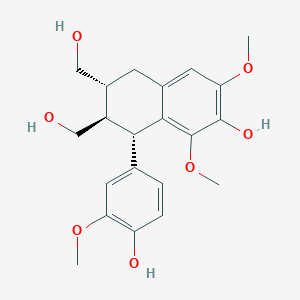

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O5/c1-21(2,24-16-6-7-17(27(29)30)20-19(16)25-32-26-20)12-22-10-13(28)11-31-18-5-3-4-15-14(18)8-9-23-15/h3-9,13,22-24,28H,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIRPVWXZSEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNCC(COC1=CC=CC2=C1C=CN2)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921860 | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol | |

CAS RN |

115910-09-3 | |

| Record name | Pindolol-NBD | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115910093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.